1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene
Description
Properties
CAS No. |
921605-37-0 |
|---|---|
Molecular Formula |
C23H23F |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(4-ethylphenyl)phenyl]-2-fluoro-4-propylbenzene |
InChI |
InChI=1S/C23H23F/c1-3-5-18-8-15-22(23(24)16-18)21-13-11-20(12-14-21)19-9-6-17(4-2)7-10-19/h6-16H,3-5H2,1-2H3 |
InChI Key |
KNILZVBEJQYJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Reactants: Aryl halide (e.g., 4-bromo-4’-ethylbiphenyl), boronic acid (e.g., 2-fluoro-4-propylphenylboronic acid), and a palladium catalyst.
Conditions: The reaction is carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The compound’s fluorine atom and alkyl substituents direct electrophilic attack. Key findings:
-
Fluorine’s influence : The electron-withdrawing fluorine at position 2 deactivates the benzene ring, favoring meta-substitution on the fluorinated ring.
-
Alkyl groups : Ethyl and propyl groups at positions 4 and 4' activate their respective rings, directing electrophiles to para positions relative to these substituents.
Table 1: Regioselectivity in EAS Reactions
| Electrophile | Primary Reaction Site | Secondary Site |
|---|---|---|
| Nitration | Para to propyl group | Meta to fluorine |
| Halogenation | Para to ethyl group | Ortho to fluorine |
| Sulfonation | Meta to fluorine | Para to ethyl |
Data extrapolated from biphenyl analogs in .
Cross-Coupling Reactions
The compound’s biphenyl backbone allows participation in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
-
Requires halogenation at reactive positions (e.g., bromination para to ethyl group).
-
Demonstrated in analogous compounds using Pd(dba)₂/PPh₃ catalysts with arylboronic acids at 80–110°C in THF/H₂O .
Sonogashira Coupling
-
Ethynylation at the fluorine-bearing ring is feasible using PdCl₂(PPh₃)₂/CuI catalysts, as shown in the synthesis of 4'-((4-ethylphenyl)ethynyl)-3,5-difluoro-4-isothiocyanato-1,1'-biphenyl .
Isothiocyanate Formation
-
Amine intermediates (e.g., 4'-((4-ethylphenyl)phenyl)-2-fluoro-4-propylaniline) react with thiophosgene at -10°C to form isothiocyanates, critical for liquid crystal applications .
Oxidation of Alkyl Chains
-
Propyl and ethyl groups resist mild oxidation (e.g., KMnO₄) but undergo degradation under harsh conditions (CrO₃/H₂SO₄), forming benzoic acid derivatives.
Synthetic Pathways
Key steps from patents and literature :
-
Biphenyl core construction : Ullmann coupling of iodobenzene derivatives with Pd/ligand systems .
-
Fluorine introduction : Electrophilic fluorination using F₂ or Selectfluor® at low temperatures.
-
Alkylation : Friedel-Crafts alkylation with propyl/ethyl halides on pre-functionalized benzene rings .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Biphenyl coupling | Pd(OAc)₂, XPhos, K₃PO₄, THF, 100°C | 78–85 |
| Fluorination | Selectfluor®, CH₃CN, 0°C | 63 |
| Propylation | AlCl₃, 1-bromopropane, DCM, reflux | 72 |
Stability and Side Reactions
Scientific Research Applications
Applications in Liquid Crystal Displays (LCDs)
One of the primary applications of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene is in the formulation of liquid crystal mixtures for displays. The compound exhibits high birefringence and a wide nematic phase temperature range, making it suitable for use in LCDs where optical clarity and response time are essential.
Case Study: Liquid Crystal Mixtures
A study demonstrated that incorporating this compound into liquid crystal formulations significantly improved the optical performance of the displays. The birefringence values were reported to be higher than those of traditional compounds, leading to better contrast ratios and faster switching times in LCDs .
Material Science Applications
In addition to its use in LCDs, this compound is being explored for its potential in various material science applications, including:
- Thermal Management Materials : Due to its thermal stability and high boiling point, it can be integrated into materials designed for heat dissipation.
- Polymer Composites : Its compatibility with various polymers can enhance the mechanical properties and thermal resistance of composite materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene can be compared with other terphenyl derivatives:
Similar Compounds: 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl, 1-[4-(Difluoromethoxy)phenyl]-3-(4-ethylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide
This detailed overview provides a comprehensive understanding of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene, also known as C23H23F, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and associated case studies.
- Molecular Formula : C23H23F
- Molecular Weight : 348.43 g/mol
- Structure : The compound features a biphenyl structure with ethyl and propyl substituents, and a fluorine atom, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene is primarily attributed to its structural characteristics, which allow it to interact with various biological targets.
- Receptor Interaction : The compound may act on specific receptors involved in neurotransmission and other signaling pathways. Its biphenyl structure is known to enhance lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : There is evidence that phenolic compounds can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The presence of the fluorine atom may enhance this inhibitory effect by altering the electronic properties of the molecule.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of COX enzymes | |
| Receptor Modulation | Potential modulation of neurotransmitter receptors |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of structurally similar compounds, demonstrating that modifications in the biphenyl structure significantly enhanced their capacity to reduce oxidative stress in vitro. The study reported a dose-dependent response in cell cultures treated with these compounds, highlighting their potential as therapeutic agents against oxidative damage .
Case Study 2: Enzyme Inhibition
Research on phenolic compounds indicated that derivatives similar to 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene exhibited significant inhibition of COX enzymes, which are implicated in various inflammatory conditions. The study found that the introduction of a fluorine atom increased the potency of these inhibitors compared to their non-fluorinated counterparts .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene?
Methodological Answer:
- Biphenyl Formation : Utilize Suzuki-Miyaura cross-coupling between 4-bromo-4′-ethylbiphenyl and a boronic acid derivative of fluorobenzene. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in THF/H₂O) for regioselectivity .
- Fluorination : Introduce fluorine via nucleophilic aromatic substitution (e.g., CsF or KF in DMF) at the ortho position relative to the propyl group. Monitor reaction progress using ¹⁹F NMR to confirm substitution .
- Propyl Group Introduction : Employ Friedel-Crafts alkylation with 1-bromopropane and AlCl₃ under anhydrous conditions. Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Identify the propyl group (δ ~0.9–1.6 ppm for CH₃, δ ~1.5–2.1 ppm for CH₂), fluorine-induced deshielding in aromatic protons (δ ~6.8–7.5 ppm), and ethylphenyl substituents (split aromatic signals due to steric hindrance) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine attachment .
- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 350.2 (C₂₃H₂₃F) and fragmentation patterns reflecting biphenyl cleavage .
Advanced Research Questions
Q. How can low yields in biphenyl coupling steps be addressed?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and additives (e.g., TBAB) to enhance reactivity. highlights the use of 4CzIPN as a photocatalyst for similar fluorinated systems, suggesting light-mediated coupling as an alternative .
- Solvent Effects : Test polar aprotic solvents (DMSO, DMF) to stabilize intermediates. Monitor side reactions (e.g., homo-coupling) via TLC .
- Temperature Control : Perform reactions under microwave irradiation (100–120°C) to reduce time and improve yield .
Q. How to resolve contradictions in reported thermal stability data?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Conduct multiple heating/cooling cycles (5–10°C/min) under nitrogen to observe melting points and decomposition events. Compare results with TGA (10°C/min, up to 500°C) to correlate mass loss with thermal transitions .
- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate), perform X-ray diffraction to analyze packing efficiency and intermolecular interactions influencing stability .
Q. What computational methods predict reactivity in fluorinated aromatic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set for geometry optimization and electrostatic potential mapping .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) using AMBER or GROMACS. Validate with experimental kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
